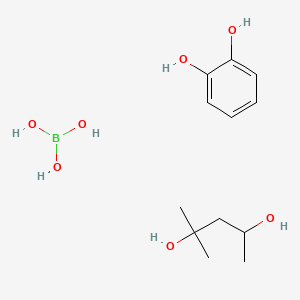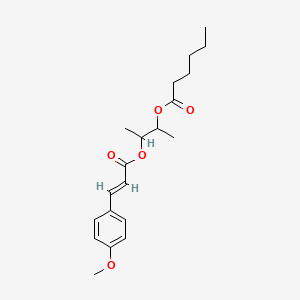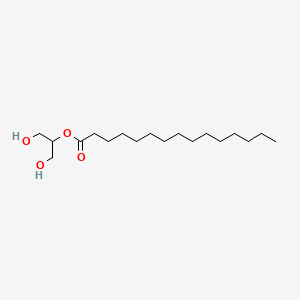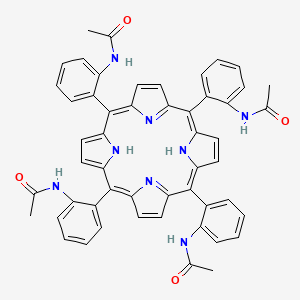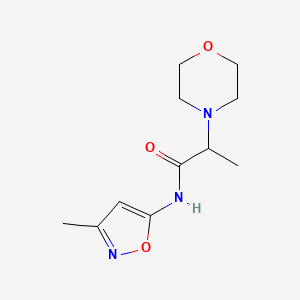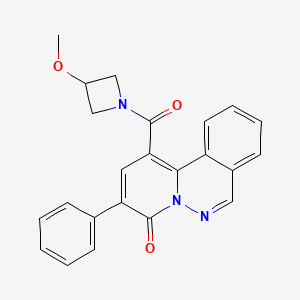
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid moiety, a dimethyl group, and a phenyl ester linked to a benzodioxolyl ethylamine derivative
Métodos De Preparación
The synthesis of Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride involves multiple steps. The starting materials typically include propanoic acid derivatives and benzodioxolyl ethylamine. The synthetic route may involve esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxolyl ethylamine moiety may interact with neurotransmitter receptors, while the ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds include other propanoic acid derivatives and benzodioxolyl ethylamine derivatives. Compared to these compounds, Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
87092-30-6 |
|---|---|
Fórmula molecular |
C24H32ClNO5 |
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
[4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO5.ClH/c1-16(25-15-14-24(5)29-19-8-6-7-9-20(19)30-24)21(26)17-10-12-18(13-11-17)28-22(27)23(2,3)4;/h6-13,16,21,25-26H,14-15H2,1-5H3;1H |
Clave InChI |
VIKBMDZPCWELHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC(=O)C(C)(C)C)O)NCCC2(OC3=CC=CC=C3O2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






